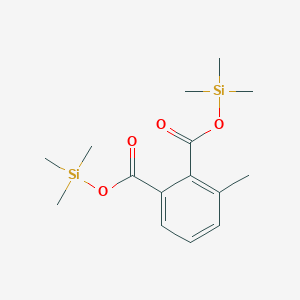
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- is a complex organic compound characterized by its unique structure, which includes a butenyl group, a bromophenyl group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to reductive amination with N,N-dimethyl-1,3-butadiene to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced amines or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromophenyl)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine
- 4-(4-Bromophenyl)-N,N-dimethyl-4-(2-pyridinyl)-3-buten-1-amine
- 4-(4-Bromophenyl)-N,N-dimethyl-4-(4-pyridinyl)-3-buten-1-amine
Uniqueness
3-Buten-1-amine, 4-(4-bromophenyl)-N,N-dimethyl-4-(3-pyridinyl)-, (Z)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its (Z)-configuration and the presence of both bromophenyl and pyridinyl groups make it particularly interesting for research and industrial applications.
Propiedades
Número CAS |
112969-63-8 |
|---|---|
Fórmula molecular |
C17H19BrN2 |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-N,N-dimethyl-4-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C17H19BrN2/c1-20(2)12-4-6-17(15-5-3-11-19-13-15)14-7-9-16(18)10-8-14/h3,5-11,13H,4,12H2,1-2H3 |
Clave InChI |
SDWRRDOPCKSOKJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
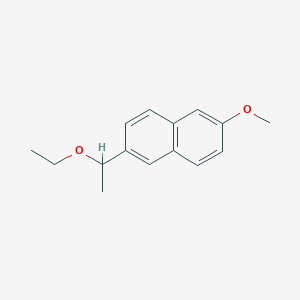
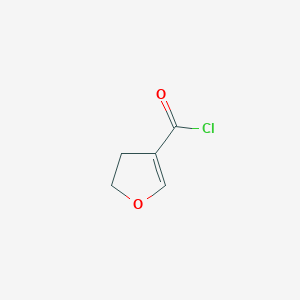

![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)

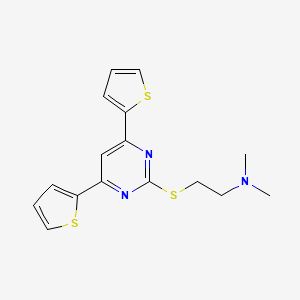
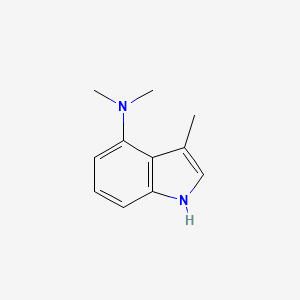

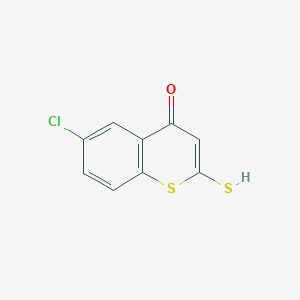
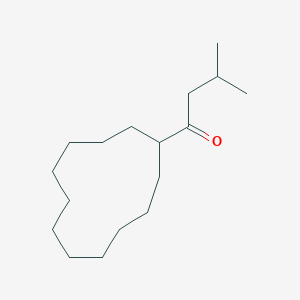
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)
